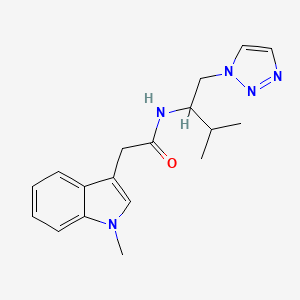![molecular formula C16H18ClN3 B2923493 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride CAS No. 2172023-13-9](/img/structure/B2923493.png)
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based derivatives. The compound has been found to have various applications in scientific research, including pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is not fully understood. However, it has been found to interact with various biological targets, including receptors, enzymes, and proteins. The compound has been found to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been found to modulate the activity of certain receptors, including serotonin receptors and dopamine receptors.
Biochemical and Physiological Effects
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. The compound has also been found to have anti-inflammatory and analgesic effects by modulating the activity of certain enzymes and receptors. Furthermore, it has been found to have neuroprotective effects by modulating the activity of certain receptors and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been found to have high stability, making it suitable for long-term storage. However, the compound has certain limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and activity. Furthermore, the compound has been found to have certain toxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. Another direction is to further elucidate its mechanism of action by studying its interactions with various biological targets. Furthermore, future research can focus on optimizing the synthesis method of the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride involves the reaction between 4-methylpiperazine and benzo[cd]indole in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is high, and the purity can be determined by various analytical techniques, including NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been used as a tool for studying the mechanism of action of various biological processes, including protein-protein interactions and enzyme activity.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzo[cd]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNHNMHSPIKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)




![(4-chlorophenyl)(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2923422.png)
![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)